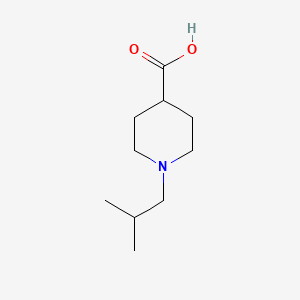

1-Isobutylpiperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isobutylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 901313-95-9. It has a molecular weight of 185.27 . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H19NO2 . The InChI Code for this compound is 1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen

Material Science and Biochemistry Applications

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound to 1-Isobutylpiperidine-4-carboxylic acid, is highlighted for its role as an effective β-turn and 310/α-helix inducer in peptides. It serves as a relatively rigid electron spin resonance probe and fluorescence quencher, demonstrating its utility in material science and biochemistry research (Toniolo, Crisma, & Formaggio, 1998).

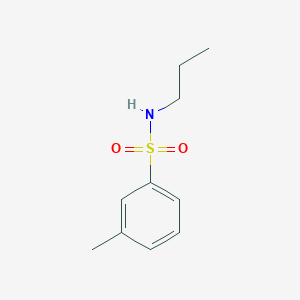

Drug Design: Carboxylic Acid (Bio)Isosteres

The carboxylic acid group, a common constituent in pharmacophores, often presents challenges such as metabolic instability and limited passive diffusion across biological membranes. The exploration of carboxylic acid (bio)isosteres, which aim to retain the beneficial attributes of the carboxylic acid moiety while mitigating its drawbacks, is crucial in medicinal chemistry. This approach enhances the selectivity and creates new intellectual property opportunities in drug design, underscoring the relevance of research into novel carboxylic acid surrogates (Ballatore, Huryn, & Smith, 2013).

Biosynthesis from Methane

A study on Methylosinus trichosporium OB3b demonstrated the biosynthetic pathway reconstruction for 4-Hydroxybutyric acid (4-HB) from methane, highlighting the microbial conversion of methane to valuable chemical precursors. This engineered biosynthetic pathway showcases the potential of methane as a feedstock for bioplastics production and other industrial applications, providing insight into the versatility of microbial systems for chemical synthesis (Nguyen & Lee, 2021).

Synthetic Chemistry: Mitsunobu Reaction

The development of the 1,1′-(azodicarbonyl)dipiperidine-tributylphosphine system for the Mitsunobu reaction illustrates the ongoing advancements in synthetic chemistry. This system enhances the activation of nitrogen or carbon nucleophiles, facilitating the formation of C-N or C-C bonds and demonstrating the utility of novel reagent systems in synthetic applications (Tsunoda, Yamamiya, & Ito, 1993).

Piperidine Alkaloids Synthesis

Research into the synthesis of piperidine-related alkaloids using C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block highlights the importance of structural symmetry and functionality in the synthesis of complex organic molecules. This approach underlines the strategic use of chiral building blocks in the synthesis of natural products and pharmaceuticals (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 1-Isobutylpiperidine-4-carboxylic acid are not mentioned in the retrieved sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Mode of Action

The mode of action of 1-Isobutylpiperidine-4-carboxylic acid is currently unknown due to the lack of research on this specific compound . More studies are required to understand how this compound interacts with its targets and the resulting changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently lacking .

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSMYLWAKSOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)

![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)

![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)